![molecular formula C7H7FS B098042 4-Fluorobenzyl mercaptan CAS No. 15894-04-9](/img/structure/B98042.png)
4-Fluorobenzyl mercaptan
Overview
Description
4-Fluorobenzyl mercaptan is a chemical compound that can be synthesized from fluorobenzonitriles. The process involves the reaction of fluorobenzonitriles with sodium sulfide to produce mercaptobenzonitriles, which are sulfur-containing aromatic compounds. This reaction is facilitated by the use of dimethylformamide (DMF) at room temperature, followed by direct treatment with zinc and hydrochloric acid (Zn/HCl) .
Synthesis Analysis
The synthesis of related compounds to this compound has been reported, where fluorobenzonitriles undergo a nucleophilic aromatic substitution (SNAr) with sodium sulfide. This reaction selectively replaces the fluorine atom with a thiol group, yielding halo-substituted mercaptobenzonitriles. The selectivity of the substitution is noteworthy, as it occurs with chlorine or bromine substituents but not with iodine . Additionally, the synthesis of 4-[(18)F]fluorobenzylamine, a compound structurally related to this compound, has been achieved through the reduction of 4-[(18)F]fluorobenzonitrile using a transition metal-assisted sodium borohydride reduction .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the structure can be inferred from the synthesis methods and related compounds. The molecule consists of a benzene ring with a fluorine atom and a mercaptan (thiol) group attached to it. The position of the substituents on the benzene ring is crucial for the reactivity and properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound include the SNAr displacement of fluorine by a thiol group. This reaction is selective and can be used to introduce a thiol functionality into aromatic compounds. The thiol group is reactive and can be used for further chemical modifications, such as the synthesis of prosthetic groups for peptide and protein labeling .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, based on the chemical structure, one can expect that the compound would exhibit typical properties of aromatic thiols, such as a distinct odor and the ability to form disulfides upon oxidation. The presence of the fluorine atom could influence the compound's reactivity and electronic properties, affecting its boiling point, solubility, and stability .
Scientific Research Applications
Metabolism and Antitumor Agent Research
A key area of research for 4-Fluorobenzyl mercaptan-related compounds is their role in antitumor activities. For instance, Bis(4-fluorobenzyl)trisulfide (BFBTS), a compound related to this compound, has been studied for its antitumor properties. It was found that BFBTS undergoes significant metabolism in red blood cells (RBCs), which are identified as the primary site of its metabolism. This research highlights the interaction of such compounds with thiols like hemoglobin and their potential applications in cancer treatment (Pan et al., 2013).
Enzymatic Transformations
The enzymatic transformation of 4-nitrobenzyl mercaptan, a compound structurally similar to this compound, into its S-sulfate in rat liver cytosol has been observed. This study offers insights into the biochemical pathways and enzymatic processes involving mercaptans, which can be crucial for understanding their roles in various biological processes (Watabe et al., 1985).
Chemical Synthesis and Application
This compound derivatives have been developed for use in chemical synthesis. For example, 2,4,6-Trimethoxybenzyl mercaptan was developed as an odorless substitute for hydrogen sulfide in chemical reactions, demonstrating the versatility of mercaptans in synthetic chemistry (Matoba et al., 2007).
Surface Functionalization
The para-fluoro-thiol reaction, involving compounds like 4-Nitrothiophenol and (3-nitrobenzyl)mercaptan, has been used for carbon surface functionalization. This research opens new possibilities for interface design on carbon substrates, highlighting the potential of this compound derivatives in material science (Wu et al., 2021).
Antioxidant Action and Polymer Science
Studies on mercaptans like 3,5-Di-t-butyl-4-hydroxybenzyl mercaptan have shown their potential as antioxidants when chemically combined with polymers like polypropylene. This research provides valuable insights into the applications of mercaptans in enhancing the durability and stability of polymers (Scott & Yusoff, 1980).
Medical Research: Anticonvulsant Agents
Benzothiazole derivatives containing mercapto-triazole have been synthesized and evaluated for their anticonvulsant activity. Such research demonstrates the potential medical applications of compounds structurally related to this compound (Liu et al., 2016).
Surface Engineering for Ethyl Mercaptan Removal
The surface engineering of H4Nb6O17 nanotubes, for the removal of ethyl mercaptan, highlights another area of application. Adjusting the morphology and structure of these nanotubes enhances their capacity for adsorbing ethyl mercaptan, a toxic and malodorous substance in natural gas and biogas (Zhu et al., 2021).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been identified as having risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Mode of Action
It’s known to undergo a reaction with p-chloranil, leading to the formation of mainly 2,5-dichloro-3,6-s-disubstituted benzoquinone and 2,6-dichloro-3,5-s-disubstituted benzoquinone .
Result of Action
It’s known to be used in the synthesis of the degradation products of fluorapacin, namely bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide .
properties
IUPAC Name |
(4-fluorophenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTRHMNWVZRZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166544 | |
Record name | p-Fluorotoluene-alpha-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15894-04-9 | |
Record name | 4-Fluorobenzenemethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15894-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorotoluene-alpha-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015894049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Fluorotoluene-alpha-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-fluorotoluene-α-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.